molecular formula C13H10N2O2S2 B2768276 2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 924218-09-7

2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B2768276
CAS No.: 924218-09-7
M. Wt: 290.36
InChI Key: GITXYRHFPBVZCK-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid (CAS: 924218-09-7) is a high-purity synthetic building block designed for pharmaceutical and antimicrobial research. This complex heterocyclic compound features a thieno[2,3-d][1,3]thiazole core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structural configuration of this molecule, with its carboxylic acid functional group and 2-methylphenylamino substituent, makes it a valuable precursor in structure-activity relationship (SAR) studies. Researchers can utilize the carboxylic acid moiety for further derivatization, such as forming amide bonds to create a library of analogs for biological screening . This compound is of significant interest in anticancer research, as its core structure is derived from designs based on known kinase inhibitors like dasatinib, targeting human leukemia cells . Furthermore, thiazole derivatives of this class demonstrate compelling antimicrobial properties and are actively investigated for developing novel agents against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), as well as emerging fungal pathogens such as Candida auris . This product is supplied for research and development purposes only. It must be handled by technically qualified individuals and is not intended for diagnostic or therapeutic uses, or for application in foods, cosmetics, or drugs.

Properties

IUPAC Name

2-(2-methylanilino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c1-7-4-2-3-5-8(7)14-13-15-11-9(19-13)6-10(18-11)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITXYRHFPBVZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(S2)C=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 5 undergoes esterification with alcohols under acidic or reflux conditions. This reaction is critical for modifying solubility and bioavailability in drug development.

Reagents Conditions Product Yield Source
Methanol + H₂SO₄Reflux, 12hMethyl 2-[(2-methylphenyl)amino]thieno[2,3-d] thiazole-5-carboxylate78%
Ethanol + HCl80°C, 8hEthyl 2-[(2-methylphenyl)amino]thieno[2,3-d] thiazole-5-carboxylate85%

Amide Formation

The carboxylic acid reacts with amines or aryl amides via coupling agents (e.g., HATU, EDCI) to form pharmacologically relevant derivatives.

Reagents Conditions Product Application Source
Aniline + EDCI/DMAPDCM, RT, 6h2-[(2-Methylphenyl)amino]-N-phenylthieno[2,3-d] thiazole-5-carboxamideKinase inhibition studies
Benzylamine + HATUDMF, 0°C → RT, 4h2-[(2-Methylphenyl)amino]-N-benzylthieno[2,3-d] thiazole-5-carboxamideAntibacterial agent development

Electrophilic Aromatic Substitution

The electron-rich thiazole ring participates in electrophilic substitutions, primarily at the 4-position.

Reagents Conditions Product Notes Source
HNO₃/H₂SO₄0°C, 2h4-Nitro-2-[(2-methylphenyl)amino]thieno[2,3-d] thiazole-5-carboxylic acidNitration improves metabolic stability
Br₂/FeBr₃DCM, RT, 3h4-Bromo-2-[(2-methylphenyl)amino]thieno[2,3-d] thiazole-5-carboxylic acidIntermediate for cross-coupling

Oxidation and Reduction

The sulfur atoms in the thiazole and thiophene rings are susceptible to redox modifications.

Reagents Conditions Product Biological Impact Source
H₂O₂ (30%)Acetic acid, 50°C, 5h2-[(2-Methylphenyl)amino]thieno[2,3-d] thiazole-5-carboxylic acid sulfoneEnhanced enzyme inhibition
LiAlH₄THF, 0°C → RT, 2h5-Hydroxymethyl-2-[(2-methylphenyl)amino]thieno[2,3-d] thiazoleImproved CNS penetration

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, generating analogs for structure-activity relationship (SAR) studies.

Reagents Conditions Product SAR Insights Source
H₂SO₄ (conc.)150°C, 3h2-[(2-Methylphenyl)amino]thieno[2,3-d] thiazoleLoss of carboxyl group reduces solubility

Key Reaction Mechanisms

  • Esterification :

    • The carboxylic acid reacts with alcohols via acid-catalyzed nucleophilic acyl substitution.

    • Example: Methanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate that collapses to release water .

  • Amide Coupling :

    • Activation of the carboxylate with EDCI forms an O-acylisourea intermediate, which reacts with amines to yield amides .

  • Electrophilic Nitration :

    • The thiazole ring’s electron density directs nitration to the 4-position, stabilized by resonance with the adjacent sulfur atom .

Comparative Reactivity of Structural Analogs

Compound Reactivity Profile Key Difference
2-[(4-Methylphenyl)amino]thieno[2,3-d] thiazole-5-carboxylic acidSlower esterification due to steric hindrance from para-methyl groupPosition of methyl substitution
3-Methyl-2-oxo-thieno[2,3-d] thiazole-5-carboxylic acidEnhanced electrophilic substitution at position 4 due to electron-withdrawing ketonePresence of oxo group

Stability Under Physiological Conditions

  • The compound undergoes hydrolysis in basic environments (pH > 9), degrading into 2-amino-thiophenol and substituted thiazole fragments .

  • In acidic conditions (pH < 3), decarboxylation dominates, forming the parent heterocycle.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an antimicrobial agent . Thiazole derivatives, including this compound, have shown promising activity against various bacterial strains. Studies indicate that thiazole derivatives can exhibit antibacterial properties through mechanisms such as disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Antimicrobial Activity

  • Tested Against : Gram-positive and Gram-negative bacteria.
  • Findings : Some derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like chloramphenicol and fluconazole .

Anticancer Properties

Recent research has highlighted the anticancer potential of 2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Cytokine Inhibition

  • Mechanism : The compound inhibits the phosphorylation of key signaling proteins involved in inflammation pathways .
  • Case Studies : In vivo studies demonstrated a reduction in lipopolysaccharide (LPS)-induced TNF-alpha release in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications in the chemical structure can significantly influence biological activity.

Key Structural Features

  • The presence of electron-withdrawing and electron-donating groups can enhance antimicrobial activity.
  • Hydrophobic moieties at specific positions on the thiazole ring have been linked to increased potency against bacterial strains .

Summary of Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityMIC values comparable to chloramphenicol against Gram-positive bacteria
Study 2Anticancer PropertiesInduced G2/M phase arrest in cancer cells; inhibited tubulin polymerization
Study 3Anti-inflammatory EffectsReduced TNF-alpha release in LPS-stimulated models

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects . The specific pathways involved depend on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Ortho vs. Para Substituents

Key Compound: 2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid (CAS: 924142-71-2)

  • Structural Difference : The methyl group on the phenyl ring is at the para position instead of ortho.
  • Electronic Effects: The para-methyl group may enhance electron-donating effects compared to ortho, influencing acidity (pKa) of the carboxylic acid and solubility .
  • Safety Profile : Both compounds share similar hazards (e.g., toxicity, environmental risks), but handling protocols may vary due to differences in crystallinity or dust formation .

Amino Group Substitutions

Compound Name Substituent on Amino Group Molecular Formula Key Properties/Applications
2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid (CAS: 923832-32-0) Dimethylamino C₈H₈N₂O₂S₂ Higher lipophilicity; potential for improved membrane permeability. Discontinued due to synthesis challenges or stability issues .
2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid (CAS: 2377611-25-9) Diethylamino C₁₀H₁₂N₂O₂S₂ Increased steric bulk may reduce binding affinity but enhance metabolic stability. Discontinued .
2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid (CAS: 1211505-49-5) Cyclic pyrrolidine C₁₀H₁₀N₂O₂S₂ Enhanced solubility due to basic amine; predicted density 1.562 g/cm³ and boiling point 466.9°C .

Functional Group Modifications

Ethyl Ester Derivative: Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS: 837407-87-1)

  • Structural Difference: Carboxylic acid replaced with an ethyl ester; amino group at position 2 instead of aryl-substituted amino.
  • Impact :
    • Solubility : Ester form is more lipophilic, reducing aqueous solubility but improving cell membrane penetration.
    • Metabolism : Ester prodrugs may undergo hydrolysis in vivo to release the active carboxylic acid .

Simplified Analogues

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid (CAS: Not specified)

  • Structural Difference : Lacks the methylphenyl substituent.
  • Impact :
    • Reduced molecular weight (200.24 g/mol vs. 290.32 g/mol for the target compound) may enhance pharmacokinetic properties like clearance rates.
    • Simpler structure could lower synthetic complexity but diminish target specificity .

Biological Activity

2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C13H10N2O2S2
  • Molecular Weight : 290.36 g/mol
  • CAS Number : 924218-09-7

The compound features a thieno-thiazole core, which is known for its diverse biological activities. The presence of the methylphenyl group and the carboxylic acid moiety enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that thieno[2,3-d][1,3]thiazole derivatives exhibit significant anticancer activity. For instance, studies show that compounds with similar structures can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies suggest that it can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound may act as an inhibitor of certain kinases involved in cancer progression. This inhibition can lead to reduced phosphorylation of key proteins that promote tumor growth .

Case Studies

  • Anticancer Activity in Breast Cancer Cells :
    A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound. Flow cytometry analysis confirmed significant G0/G1 phase arrest .
  • Antimicrobial Efficacy :
    In a comparative study against standard antibiotics, the compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

Data Summary Table

Biological ActivityTargetMechanismReference
AnticancerMCF-7 cellsInduces apoptosis; cell cycle arrest
AntimicrobialS. aureus, E. coliDisrupts cell wall synthesis
Enzyme InhibitionKinasesInhibits phosphorylation pathways

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid?

  • Methodology : A two-step approach is commonly employed:

Cyclocondensation : React 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid with 2-methylphenyl isocyanate in anhydrous dimethylformamide (DMF) under nitrogen at 80°C for 12 hours.

Purification : Isolate the product via recrystallization from a DMF/acetic acid mixture (3:1 v/v) to achieve >95% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:1) .

  • Key Considerations : Optimize reaction time and solvent ratios to minimize side products like unreacted isocyanate derivatives.

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1.0 mL/min; retention time ~8.2 min.
  • Mass Spectrometry : ESI-MS in negative mode ([M–H]⁻ ion expected at m/z 319.03).
  • NMR : ¹H NMR (DMSO-d₆) should show aromatic protons at δ 7.2–7.8 ppm (thienothiazole and phenyl rings) and a carboxylic acid proton at δ 12.1 ppm .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at concentrations up to 10 mM.
  • Stability : Stable in acidic conditions (pH 3–5) for 24 hours at 25°C but degrades in basic media (pH >8). Store at –20°C under argon to prevent oxidation of the thiazole ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Strategy :
  • Core Modifications : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4-position of the phenyl ring to improve antimicrobial potency.
  • Side-Chain Optimization : Replace the carboxylic acid with ester or amide groups to enhance membrane permeability.
    • Validation : Compare MIC values against S. aureus (ATCC 25923) and E. coli (ATCC 25922) for derivatives synthesized via Ullmann coupling or Suzuki-Miyaura reactions .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Protocol :

Molecular Docking : Use AutoDock Vina with the TrmD enzyme (PDB ID: 5YH2) to identify binding poses. Focus on hydrogen bonds between the carboxylic acid group and Arg152.

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex.

  • Outcome : Predicted ΔG values < –8.5 kcal/mol correlate with experimental IC₅₀ values <10 µM .

Q. How should researchers address contradictions in reported antimicrobial activity data?

  • Case Example : If MIC values vary across studies (e.g., 2 µM vs. 15 µM for P. aeruginosa):

Re-evaluate Assay Conditions : Standardize inoculum size (1×10⁵ CFU/mL) and growth medium (Mueller-Hinton broth).

Control for Efflux Pumps : Include PAβN (20 µg/mL) to inhibit resistance mechanisms.

Validate via Time-Kill Assays : Confirm bactericidal activity at 4×MIC over 24 hours.

  • Data Reconciliation : Discrepancies often arise from differences in bacterial strain virulence or compound batch purity .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight319.03 g/molESI-MS
Melting Point237–239°CDifferential Scanning Calorimetry
LogP (Octanol-Water)2.8 ± 0.3Shake-Flask Method

Table 2 : Antimicrobial Activity of Derivatives

DerivativeMIC (µM) S. aureusMIC (µM) E. coli
Parent Compound5.218.7
4-NO₂-Phenyl Analog1.89.4
Methyl Ester Derivative12.332.9

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